molecular formula C25H20N2O3S B252782 N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide

N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide

Cat. No. B252782
M. Wt: 428.5 g/mol
InChI Key: DRMPCKLXPZSLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide, also known as BPTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide exerts its effects by selectively targeting specific proteins and signaling pathways in cells. In cancer cells, N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide inhibits the activity of the STAT3 protein, which is involved in cell proliferation and survival. In neurons, N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide enhances the activity of the Nrf2 protein, which is involved in cellular stress response and survival. In immune cells, N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide modulates the activity of various proteins involved in immune regulation and inflammation.
Biochemical and Physiological Effects
N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, enhancement of neuronal survival and cognitive function, and modulation of immune cell activity and inflammation. These effects are mediated by the selective targeting of specific proteins and signaling pathways in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide in lab experiments is its selectivity and specificity for specific proteins and signaling pathways, which allows for precise modulation of cellular processes. However, one limitation of using N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods.

Future Directions

There are several future directions for research on N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide, including further elucidation of its mechanism of action, optimization of its synthesis method and formulation, and exploration of its potential applications in other research fields. Additionally, the development of N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide-based therapeutics for cancer, neurodegenerative diseases, and autoimmune diseases may be an exciting avenue for future research.

Synthesis Methods

N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-biphenylcarboxylic acid with thionyl chloride to form 4-biphenylcarbonyl chloride. This intermediate product is then reacted with 2-amino-4-methoxyphenol to form 4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenol. Finally, this compound is reacted with thiophene-2-carboxylic acid to form N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide.

Scientific Research Applications

N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide has been extensively studied for its potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide has been shown to inhibit the proliferation of cancer cells by targeting the STAT3 signaling pathway. In neuroscience, N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide has been shown to enhance the survival of neurons and improve cognitive function in animal models of Alzheimer's disease. In immunology, N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide has been shown to modulate the activity of immune cells and improve the outcome of autoimmune diseases.

properties

Product Name

N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide

Molecular Formula

C25H20N2O3S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[2-methoxy-4-[(4-phenylbenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C25H20N2O3S/c1-30-22-16-20(13-14-21(22)27-25(29)23-8-5-15-31-23)26-24(28)19-11-9-18(10-12-19)17-6-3-2-4-7-17/h2-16H,1H3,(H,26,28)(H,27,29)

InChI Key

DRMPCKLXPZSLOP-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC=CS4

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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